REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([NH:11][C:12]([CH3:19])([CH3:18])[CH2:13][C:14]([O:16]C)=[O:15])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CO>[CH2:1]([O:8][C:9]([NH:11][C:12]([CH3:19])([CH3:18])[CH2:13][C:14]([OH:16])=[O:15])=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
18.27 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC(CC(=O)OC)(C)C
|
Name
|
|
Quantity
|
51 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then transferred to a separatory funnel
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Type
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WASH
|
Details
|
washed with hexane (3×)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
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TEMPERATURE
|
Details
|
cooled to 0°
|
Type
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ADDITION
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Details
|
slowly acidified to pH 2 (paper) by dropwise addition of 6N HCl
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with ether (6×)
|
Type
|
WASH
|
Details
|
combined extracts were washed with 1N HCl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent removed under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC(CC(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 68.7 mmol | |
AMOUNT: MASS | 17.26 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |